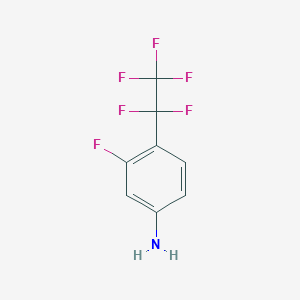

3-Fluoro-4-pentafluoroethyl-phenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F6N |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)aniline |

InChI |

InChI=1S/C8H5F6N/c9-6-3-4(15)1-2-5(6)7(10,11)8(12,13)14/h1-3H,15H2 |

InChI Key |

KVTGFHWNZVLUQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Fluoro 4 Pentafluoroethyl Phenylamine

Retrosynthetic Analysis and Strategic Chemical Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 3-Fluoro-4-pentafluoroethyl-phenylamine (Target Molecule 1 ), the primary strategic disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-pentafluoroethyl bond.

A logical retrosynthetic pathway (Figure 1) begins with a functional group interconversion (FGI), transforming the amine group of 1 into a nitro group, yielding intermediate 2 (3-Fluoro-4-pentafluoroethyl-nitrobenzene). The nitro group is a versatile precursor to the amine via well-established reduction methods and serves as a powerful meta-directing group during aromatic substitution reactions, which is key to the desired substitution pattern.

The next disconnection breaks the C-C₂F₅ bond on intermediate 2 . This is the most challenging step in the synthesis and relies on modern pentafluoroethylation methods. This disconnection leads to a key precursor, 2-fluoronitrobenzene (3 ), and a conceptual pentafluoroethyl synthon ("C₂F₅"). The synthesis of 2-fluoronitrobenzene is well-established, making it an ideal starting material. This retrosynthetic strategy simplifies the complex target molecule into a readily available aromatic building block, focusing the synthetic challenge on the regioselective introduction of the pentafluoroethyl group.

Figure 1: Retrosynthetic Analysis of 3-Fluoro-4-pentafluoroethyl-phenylamine

Precursor Synthesis and Advanced Functional Group Interconversions

The forward synthesis begins with the preparation of the necessary precursors, followed by the key C₂F₅ installation and final functional group manipulation to yield the target molecule.

The chosen retrosynthesis identifies 2-fluoronitrobenzene as a critical starting material. This compound is an example of an ortho-fluorinated aromatic building block, which are foundational components in the synthesis of many pharmaceutical and agrochemical compounds. nbinno.comossila.com The synthesis of these building blocks often involves either direct fluorination of an aromatic ring or nucleophilic aromatic substitution (SₙAr) on an activated precursor. anr.frbeilstein-journals.org

In this synthetic plan, 2-fluoronitrobenzene is typically sourced commercially. However, its synthesis can be achieved through methods like the Balz-Schiemann reaction of 2-nitroaniline (B44862) or by direct nitration of fluorobenzene, followed by isomer separation.

The final step in the proposed synthesis involves the reduction of the nitro group in 3-fluoro-4-pentafluoroethyl-nitrobenzene (2 ) to the target aniline (1 ). This is a standard functional group interconversion. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). google.com

The introduction of the pentafluoroethyl (C₂F₅) group onto the 2-fluoronitrobenzene ring is the crux of the synthesis. The directing effects of the existing substituents guide the regioselectivity of this step. The nitro group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. In 2-fluoronitrobenzene, the position para to the fluorine atom is also meta to the nitro group. This alignment of directing effects strongly favors the introduction of the incoming group at the C4 position, leading to the desired 3-fluoro-4-(substituted)-nitrobenzene intermediate.

The methods for installing the C₂F₅ group have evolved significantly, moving beyond harsh conditions and limited reagents. sioc.ac.cncas.cn Modern strategies can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic pentafluoroethylation involves the use of a reagent that delivers a pentafluoroethyl cation (C₂F₅⁺) equivalent to an electron-rich aromatic ring. researchgate.netaccessscience.com For an electron-deficient substrate like 2-fluoronitrobenzene, these reactions are challenging and often require catalysis. Reagents for this transformation include hypervalent iodine compounds and sulfonium (B1226848) salts. sioc.ac.cnbeilstein-journals.orguni-muenchen.de

The general mechanism involves the attack of the aromatic ring on the electrophilic C₂F₅ source, forming a sigma complex, which then rearomatizes by losing a proton. While powerful, the scope of these reagents with strongly deactivated aromatic systems can be limited.

Table 1: Examples of Electrophilic Pentafluoroethylation Reagents

| Reagent Type | Specific Example | Typical Application |

|---|---|---|

| Hypervalent Iodine Reagents | [PhI(C₂F₅)]OTf | Pentafluoroethylation of electron-rich arenes and heterocycles. |

| Sulfonium Salts (Umemoto-type) | S-(Pentafluoroethyl)dibenzothiophenium salts | Used for C-, N-, O-, and S-pentafluoroethylation of various nucleophiles. beilstein-journals.org |

Nucleophilic approaches deliver a pentafluoroethyl anion (C₂F₅⁻) equivalent and are particularly effective for functionalizing aryl halides or triflates via transition-metal-catalyzed cross-coupling reactions. sioc.ac.cnacs.orgnih.gov Common sources of the C₂F₅ nucleophile include organosilicon reagents like TMSC₂F₅ (pentafluoroethyltrimethylsilane) and organometallic reagents. rsc.orgnih.gov

A hypothetical route could involve converting 3-fluoro-4-iodo-nitrobenzene with a copper or palladium catalyst in the presence of a C₂F₅ source. The high efficiency and functional group tolerance of these methods make them highly attractive. For instance, copper-mediated pentafluoroethylation using TMSCF₃, which serves as a precursor to the active "CuC₂F₅" species, has been shown to be effective for a variety of aryl iodides. cas.cnacs.org

Table 2: Common Nucleophilic Pentafluoroethylation Methods

| C₂F₅ Source | Catalyst/Mediator | Substrate | General Conditions |

|---|---|---|---|

| Et₃SiCF₂CF₃ | Copper catalyst | Aryl/Alkenyl Iodides | Cross-coupling conditions. rsc.org |

| TMSCF₃ (in situ C₂F₅ source) | Copper(I) salts | Aryl Iodides | DMF or DMPU solvent, elevated temperature. cas.cn |

| Zn(C₂F₅)₂ | Palladium catalyst | Aryl Halides | Standard cross-coupling protocols. |

Radical pentafluoroethylation has emerged as a powerful tool for C-H functionalization, avoiding the need to pre-functionalize the aromatic ring with a leaving group. fluorine1.ru These methods typically involve the generation of a pentafluoroethyl radical (C₂F₅•) which then adds to the aromatic ring. Transition metals, particularly copper, can play a crucial role in generating the radical species from precursors like pentafluoroethane (B1204445) under mild, often aerobic, conditions. nih.gov

For the synthesis of intermediate 2 , a direct C-H pentafluoroethylation of 2-fluoronitrobenzene would be an ideal, atom-economical approach. The regioselectivity would be dictated by the stability of the resulting radical intermediate, which is influenced by the electronic properties of the nitro and fluoro substituents. Research has shown that radical trifluoromethylation and related perfluoroalkylations can be directed to specific C-H bonds on aromatic compounds. nih.govchemrxiv.org Transition metal-catalyzed reactions, often involving palladium, are also central to many cross-coupling strategies that form the crucial C-C₂F₅ bond. researchgate.netd-nb.info

Controlled Formation of the Aromatic Amine Functionality

A crucial step in the synthesis of 3-fluoro-4-pentafluoroethyl-phenylamine is the introduction of the amine group onto the fluorinated aromatic core. A common and effective strategy involves the reduction of a nitroaromatic precursor, such as 1-fluoro-4-nitro-2-(pentafluoroethyl)benzene.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, offering a reliable route to primary anilines. wikipedia.orgjsynthchem.com A variety of protocols are available, allowing for the selection of conditions that are compatible with the other functional groups present in the molecule, particularly the C-F bonds.

Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common catalyst, though a drawback can be its tendency to cleave halogen substituents (hydrodehalogenation). commonorganicchemistry.com For substrates containing sensitive halogen atoms, Raney nickel is a frequently used alternative as it is less prone to causing dehalogenation. commonorganicchemistry.com

Metal-Based Reductions: The use of metals in acidic media is a classic and robust method for nitro group reduction. Reagents such as iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂) provide mild and effective alternatives to catalytic hydrogenation. commonorganicchemistry.comscispace.com These methods are often well-suited for laboratory-scale synthesis and can exhibit good chemoselectivity, leaving other reducible groups untouched. scispace.com For instance, the reduction of a nitro group on a fluorinated ring to yield a fluoroaniline (B8554772) derivative has been effectively demonstrated. google.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for carbonyls, can be used to reduce nitroaromatics when combined with a catalyst like Ni(PPh₃)₄. jsynthchem.com Another approach involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which offers a metal-free reduction method that can be adapted to continuous-flow systems, enhancing safety and scalability. nih.gov

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol/Ethanol solvent, Room Temp. | High efficiency, clean byproducts (H₂O). commonorganicchemistry.com | Potential for dehalogenation of aryl halides. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, Ethanol solvent, Room Temp. | Effective for substrates where dehalogenation is a concern. commonorganicchemistry.com | Pyrophoric nature of the catalyst requires careful handling. |

| Fe / Acid (e.g., AcOH, HCl) | Refluxing acetic acid or aqueous HCl. | Economical, mild, and often chemoselective. commonorganicchemistry.com | Requires stoichiometric amounts of metal; workup can be tedious. |

| SnCl₂ | Ethanol/Ethyl acetate (B1210297) solvent. | Mild conditions, tolerates many other functional groups. commonorganicchemistry.com | Generates tin-based waste products. |

| HSiCl₃ / Tertiary Amine | Dichloromethane or Acetonitrile (B52724) solvent. | Metal-free, wide functional group tolerance, suitable for flow chemistry. nih.gov | Reagents are sensitive to moisture. |

Beyond the reduction of nitro compounds, other strategies can be employed to form the aromatic C-N bond. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative. This reaction would involve coupling a precursor like 4-bromo-1-fluoro-2-(pentafluoroethyl)benzene with an ammonia (B1221849) equivalent. The use of Pd(0) catalysts with specialized phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be highly effective for the amination of aryl bromides and chlorides, often proceeding at room temperature. researchgate.net

Innovative Methodologies for Directed Aromatic Fluorination

The introduction of the fluorine atom at a specific position on the aromatic ring is a key challenge that can be addressed through several modern fluorination techniques. The strategy depends on the available precursors and the desired regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. In the context of synthesizing 3-fluoro-4-pentafluoroethyl-phenylamine, a plausible route involves the SNAr reaction on a precursor like 1,2-difluoro-4-(pentafluoroethyl)benzene. The presence of two strong electron-withdrawing groups (the second fluorine and the pentafluoroethyl group) would highly activate the ring towards nucleophilic attack.

A related synthesis, the preparation of 3-fluoro-4-morpholinoaniline (B119058), begins with the substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.net This demonstrates the principle that one fluorine atom can be selectively displaced in the presence of another when the ring is sufficiently activated. Similarly, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr with various nitrogen, oxygen, and sulfur nucleophiles. nih.govbeilstein-journals.orgnih.govresearchgate.net The pentafluoroethyl group (C₂F₅), being a strong electron-withdrawing group, would likewise activate the aromatic ring, facilitating the displacement of a leaving group by a nucleophile.

Electrophilic fluorination offers a direct method for installing a fluorine atom onto a carbon-centered nucleophile, such as an electron-rich aromatic ring. wikipedia.org This approach typically uses reagents with a weak nitrogen-fluorine (N-F) bond, which act as a source of "F⁺". wikipedia.org For the synthesis of the target molecule, a plausible precursor would be an aniline derivative like 4-(pentafluoroethyl)acetanilide. The acetamido group would activate the ring and direct the electrophilic fluorine to the ortho position.

A variety of stable, safe, and effective electrophilic N-F reagents have been developed. wikipedia.org Prominent examples include Selectfluor®, also known as F-TEDA-BF₄, and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com These reagents are crystalline solids that are easier and safer to handle than elemental fluorine gas. They have been successfully used to fluorinate a wide range of substrates, including electron-rich aromatic and heterocyclic compounds. alfa-chemistry.com The precise mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgnih.gov

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | User-friendly, stable, non-volatile solid; widely applicable for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high fluorinating ability; soluble in various organic solvents. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring; used for fluorinating enols and electron-rich aromatics. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral electrophilic fluorinating agent. wikipedia.org |

Optimization and Development of Synthetic Routes

The development of an optimal synthetic route for 3-fluoro-4-pentafluoroethyl-phenylamine requires careful consideration of factors such as cost, safety, yield, purity, and scalability. A retrosynthetic analysis reveals several potential pathways, each with distinct advantages and challenges.

One potential route could begin with the introduction of the pentafluoroethyl group onto a suitable benzene (B151609) derivative, followed by nitration, fluorination, and finally, reduction of the nitro group. The order of these steps is critical for controlling regioselectivity. For instance, performing electrophilic fluorination on 4-(pentafluoroethyl)acetanilide would likely yield the desired 3-fluoro isomer due to the directing effect of the acetamido group.

Another strategy could involve starting with a polyhalogenated benzene, such as 1-bromo-2,4-difluorobenzene. The synthesis could proceed by introducing the pentafluoroethyl group via a coupling reaction, followed by a nucleophilic substitution of the C4-fluorine with an amine or ammonia equivalent, and finally, a de-bromination step.

Optimization of any chosen route would involve fine-tuning reaction conditions for each step. For the nitro group reduction, transitioning from stoichiometric metal reductants to catalytic hydrogenation can improve the environmental footprint and simplify product purification on an industrial scale. wikipedia.orgcommonorganicchemistry.com Similarly, exploring modern fluorination reagents can provide safer and more efficient alternatives to traditional methods. The adoption of technologies like continuous-flow processing can further enhance safety and control, particularly for highly exothermic reactions like nitration or fluorination. nih.gov Ultimately, the most viable synthetic route will balance atom economy, reagent costs, operational simplicity, and the consistent production of the target compound with high purity.

Mechanistic Investigations of Key Reaction Steps

A plausible synthetic route to 3-Fluoro-4-pentafluoroethyl-phenylamine could involve the introduction of a pentafluoroethyl (C2F5) group onto a pre-functionalized 3-fluoroaniline (B1664137) derivative. A key reaction step would likely be a transition-metal-catalyzed cross-coupling reaction.

One potential pathway is a copper-mediated pentafluoroethylation of an aryl boronic acid or halide. The mechanism for such a transformation is thought to proceed through a series of well-defined steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to an aryl halide (e.g., 4-iodo-3-fluoroaniline).

Transmetalation: In the case of using a boronic acid, a transmetalation step would occur where the aryl group is transferred to the copper center.

Reductive Elimination: The pentafluoroethyl group, delivered from a suitable reagent such as (pentafluoroethyl)trimethylsilane (B31909) (TMSC2F5), would then couple with the aryl group on the copper center, followed by reductive elimination to yield the final product and regenerate the active copper catalyst.

Alternatively, a radical-mediated pathway could be envisioned. In such a scenario, a pentafluoroethyl radical (•C2F5) is generated from a precursor like C2F5I or a Togni-type reagent. This highly electrophilic radical could then attack the electron-rich aromatic ring of a 3-fluoroaniline derivative. The resulting intermediate would then be oxidized to restore aromaticity. The regioselectivity of this radical addition would be a critical factor to control.

A simplified proposed catalytic cycle for a copper-catalyzed pentafluoroethylation is depicted below:

Step 1: Formation of an active Cu-C2F5 species from a copper salt and a C2F5 source.

Step 2: Oxidative addition of the aryl halide to the copper complex.

Step 3: Reductive elimination of the desired product, 3-Fluoro-4-pentafluoroethyl-phenylamine.

Understanding these mechanistic details is paramount for optimizing reaction conditions to favor the desired product and minimize side reactions.

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent can profoundly influence the rate and selectivity of the pentafluoroethylation reaction. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

For a transition-metal-catalyzed cross-coupling reaction, a range of solvents would need to be screened. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are often employed in such reactions as they can effectively solvate the metal catalyst and facilitate the reaction.

A hypothetical study on solvent effects for the synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine might yield data similar to that presented in the table below. The reaction rate constant (k) would be determined by monitoring the disappearance of the starting material or the formation of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Illustrative Solvent Effects on Reaction Rate and Yield

| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k, 10⁻⁴ s⁻¹) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 1.2 | 35 |

| Tetrahydrofuran (THF) | 7.6 | 3.5 | 62 |

| Acetonitrile (MeCN) | 37.5 | 8.1 | 85 |

The data would likely show that more polar solvents lead to higher reaction rates and yields, which is consistent with the stabilization of charged intermediates and transition states often involved in catalytic cycles.

Reaction kinetics analysis would involve determining the reaction order with respect to each reactant and the catalyst. This information is crucial for understanding the rate-determining step of the reaction and for developing a kinetic model that can be used for process optimization and scale-up.

Catalyst and Ligand Design for Enhanced Selectivity and Yield

The performance of a transition-metal-catalyzed reaction is heavily dependent on the nature of the catalyst and the ligands coordinated to the metal center. For the synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine, both the choice of the metal (e.g., copper or palladium) and the design of the ligand would be critical for achieving high selectivity and yield.

Ligands can influence the electronic and steric properties of the metal center, thereby tuning its reactivity. For instance, electron-rich ligands can promote oxidative addition, while sterically bulky ligands can facilitate reductive elimination.

A screening of various ligands for a hypothetical copper-catalyzed pentafluoroethylation might involve monodentate and bidentate phosphine ligands, as well as N-heterocyclic carbenes (NHCs). The results could be tabulated as follows:

Table 2: Hypothetical Ligand Screening for a Copper-Catalyzed Pentafluoroethylation

| Ligand | Type | Yield (%) |

|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | 55 |

| Xantphos | Bidentate Phosphine | 78 |

| 1,10-Phenanthroline | Bidentate N-donor | 89 |

This illustrative data suggests that bidentate nitrogen-donor ligands and N-heterocyclic carbenes could be particularly effective in promoting the desired transformation. Further optimization would involve fine-tuning the ligand structure to achieve the optimal balance of steric and electronic properties for this specific substrate.

Considerations for Process Intensification and Scale-Up

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as safety, cost, and environmental impact. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing.

For the synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine, the use of continuous flow reactors could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, which is particularly important for managing potentially exothermic reactions.

Key considerations for the scale-up of this synthesis would include:

Catalyst Loading and Recovery: Minimizing the amount of expensive transition metal catalyst and developing methods for its efficient recovery and recycling would be crucial for economic viability.

Reagent Purity and Stoichiometry: Ensuring the quality of starting materials and optimizing the stoichiometry of reagents would be essential for maximizing yield and minimizing waste.

Safety Assessment: A thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions, would be necessary to ensure safe operation at scale.

By integrating these considerations into the process development, a safe, efficient, and scalable synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine could be achieved.

Comprehensive Reaction Chemistry and Derivatization of 3 Fluoro 4 Pentafluoroethyl Phenylamine

Reactivity of the Aromatic Amine Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group of anilines strongly directs incoming electrophiles to the ortho and para positions. byjus.com However, in 3-Fluoro-4-pentafluoroethyl-phenylamine, the para position is blocked by the pentafluoroethyl group. The -NH₂ group is a more powerful activating group than the deactivating effect of the halogens. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the amine (positions 2 and 6). The strong deactivating nature of the fluorine and pentafluoroethyl groups would likely require harsh reaction conditions compared to aniline (B41778) itself. byjus.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. youtube.com

Nucleophilic Reactions Involving the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile. nih.gov However, the electron-withdrawing effects of the fluoro and pentafluoroethyl substituents on the ring reduce the electron density on the nitrogen, making it a weaker nucleophile compared to unsubstituted aniline. Despite this reduced reactivity, the amine can still participate in nucleophilic attack on various electrophiles.

Formation of Schiff Bases and Imine Derivatives

Primary amines, including substituted anilines, react with carbonyl compounds such as aldehydes and ketones to form Schiff bases, which contain a C=N double bond (imine). semanticscholar.orgijacskros.com This condensation reaction is typically catalyzed by an acid and involves the initial formation of a carbinolamine intermediate, followed by dehydration. ijacskros.com For 3-Fluoro-4-pentafluoroethyl-phenylamine, the reaction would proceed as follows:

Reaction Scheme for Schiff Base Formation

R¹R²C=O + H₂N-Ar → R¹R²C=N-Ar + H₂O (where Ar = 3-Fluoro-4-pentafluoroethyl-phenyl)

The reduced nucleophilicity of the aniline may necessitate longer reaction times or more effective water removal to drive the equilibrium towards the imine product.

Acylation, Sulfonamidation, and Carbamate Formation

The nucleophilic amine group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides yields N-aryl amides. The electron-withdrawing groups on the phenyl ring would decrease the reaction rate compared to aniline.

Sulfonamidation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides. ekb.eg This is a common reaction for anilines, forming stable and often crystalline products. nih.govwur.nl

Carbamate Formation: Carbamates can be synthesized from anilines by reaction with chloroformates or isocyanates. rutgers.edunih.gov For example, reaction with an alkyl chloroformate in the presence of a base would yield the corresponding N-aryl carbamate.

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). researchgate.netbyjus.com The resulting diazonium salt of 3-Fluoro-4-pentafluoroethyl-phenylamine would be an intermediate for a variety of substitution reactions. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles, often with copper(I) catalysis in what are known as Sandmeyer reactions. Potential transformations include:

Halogenation: Introduction of -Cl, -Br.

Cyanation: Introduction of -CN.

Hydroxylation: Introduction of -OH.

A one-pot diazotization and fluoro-dediazoniation can also be achieved using organic base-HF agents. sci-hub.se

Reductive Amination Strategies

Reductive amination is a method to form amines from carbonyl compounds. organic-chemistry.org While 3-Fluoro-4-pentafluoroethyl-phenylamine is itself an amine, it can be used as the amine component in reductive amination reactions with aldehydes or ketones to produce secondary amines. The process involves the initial formation of an imine (Schiff base), which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). byu.edu The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound.

Reactivity of the Fluoro and Pentafluoroethyl Substituents

The reactivity of the aromatic core of 3-fluoro-4-pentafluoroethyl-phenylamine is profoundly influenced by the electronic properties of its substituents: the amino group (-NH2), the fluorine atom (-F), and the pentafluoroethyl group (-C2F5). The interplay between the electron-donating amino group and the strongly electron-withdrawing fluorinated moieties dictates the chemical behavior of the molecule.

The introduction of fluorine and perfluoroalkyl groups onto an aromatic ring imparts significant chemical and thermal stability. nih.gov The high strength of the carbon-fluorine bond contributes to a higher resistance to degradation and addition reactions compared to non-fluorinated analogues. nih.govresearchgate.net This increased stability is a hallmark of fluorinated aromatic compounds used in polymers and other advanced materials. nih.gov

The electronic influence of these substituents is a primary driver of the molecule's reactivity. Both the fluorine atom and the pentafluoroethyl group are powerfully electron-withdrawing, primarily through the inductive effect (-I). The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring. nih.gov This effect systematically reduces the aromaticity and nucleophilic character of the benzene (B151609) ring as more fluorine atoms are added. nih.gov Consequently, the phenyl ring in 3-fluoro-4-pentafluoroethyl-phenylamine is highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions, which are characteristic of benzene itself, significantly more difficult. Conversely, this strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov

| Substituent | Inductive Effect | Resonance (Mesomeric) Effect | Overall Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Net Electron-Withdrawing | Deactivates ring to electrophiles; Activates ring to nucleophiles |

| -C₂F₅ (Pentafluoroethyl) | Very Strongly Withdrawing (-I) | Negligible | Strongly Electron-Withdrawing | Strongly deactivates ring to electrophiles; Strongly activates ring to nucleophiles |

| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Net Electron-Donating | Activates ring to electrophiles |

While the carbon-fluorine bonds within the pentafluoroethyl group are exceptionally stable and generally non-reactive under standard conditions, the aromatic C-F bond and the activated ring itself present opportunities for functionalization. rsc.org The most prominent reaction pathway for modifying polyfluoroarenes is nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-deficient character imparted by the -F and -C2F5 groups makes the aromatic ring susceptible to attack by nucleophiles. mdpi.com

In this reaction, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. nih.gov This process offers a transition-metal-free method to form new C-O, C-N, and C-S bonds. nih.gov A variety of nucleophiles, including alcohols, phenols, amines, and thiols, can be employed to achieve this transformation, providing a versatile route for derivatization. nih.govmdpi.com The reaction conditions are often mild, and other functional groups such as cyano, nitro, and esters can tolerate the process, allowing for the synthesis of highly functionalized molecules. nih.gov

| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alcohol | Methanol, Ethanol | -OR (Alkoxy) | Aryl Ether |

| Phenol | Phenol | -OAr (Aryloxy) | Diaryl Ether |

| Amine | Ammonia (B1221849), Alkylamine | -NR₂ (Amino) | Diaminobenzene Derivative |

| Thiol | Ethanethiol | -SR (Thioether) | Aryl Sulfide |

Stereoselective and Regioselective Reaction Pathways

The arrangement of substituents on the 3-fluoro-4-pentafluoroethyl-phenylamine ring governs the regioselectivity of further reactions. For the previously discussed SNAr reactions, the attack of a nucleophile is highly regioselective. Nucleophilic attack on polyfluoroarenes typically occurs at the para position relative to the strongest electron-withdrawing group, as this position is the most electron-deficient. nih.gov In this molecule, both the -F and -C2F5 groups strongly activate the ring, and their relative positions will direct incoming nucleophiles.

While the parent molecule is achiral, stereoselective reaction pathways can be envisioned for the synthesis of chiral derivatives. A common strategy involves the modification of the existing amine functionality with a chiral auxiliary. This auxiliary can then direct subsequent reactions to occur stereoselectively on other parts of the molecule. For instance, acylation of the amine with a chiral carboxylic acid would produce a chiral amide. Subsequent transformations could then be influenced by the stereochemical environment established by the auxiliary.

Another potential route to chiral products involves asymmetric synthesis, such as the Schöllkopf alkylation method, which has been successfully used to prepare chiral fluorinated phenylalanine analogs. nih.gov Such methods could potentially be adapted to introduce chiral side chains onto the aromatic ring or modify the amine group, leading to the formation of a single enantiomer. The principles of stereoselective fluorination of chiral enamides also provide a basis for developing reactions that create stereocenters with high selectivity. nih.gov

Multi-Component Reactions for Molecular Diversification

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to create complex products, offering high efficiency and molecular diversity. chemistryviews.orgmdpi.com The primary amine group of 3-fluoro-4-pentafluoroethyl-phenylamine makes it an ideal substrate for a variety of MCRs, enabling rapid access to diverse libraries of complex molecules. mdpi.com

Several classic MCRs utilize anilines as a key building block:

Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino-carboxamide. Using 3-fluoro-4-pentafluoroethyl-phenylamine as the amine component would yield complex peptide-like structures incorporating the fluorinated aromatic moiety. mdpi.com

Doebner Reaction: This three-component reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. mdpi.com This provides a direct route to highly substituted, fluorinated quinoline (B57606) scaffolds.

Mannich Reaction: In this three-component reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (like a ketone) react to form a β-amino-carbonyl compound, known as a Mannich base. chemistryviews.org

The ability to incorporate the unique physicochemical properties of the 3-fluoro-4-pentafluoroethyl-phenyl moiety into diverse molecular scaffolds through MCRs is highly valuable for developing new chemical entities. researchgate.net

| Reaction Name | Other Components | Resulting Molecular Scaffold | Potential for Diversification |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide | High; variation in all three other components |

| Doebner Reaction | Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Moderate; variation in the aldehyde component |

| Mannich Reaction | Formaldehyde, Active Hydrogen Compound (e.g., Ketone) | β-Amino-carbonyl (Mannich Base) | High; variation in the active hydrogen compound |

Computational and Theoretical Investigations of 3 Fluoro 4 Pentafluoroethyl Phenylamine

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of 3-Fluoro-4-pentafluoroethyl-phenylamine is fundamentally shaped by the interplay of its constituent functional groups: the electron-donating amino group (-NH2), the electron-withdrawing fluorine atom (-F), and the strongly electron-withdrawing pentafluoroethyl group (-C2F5). Computational studies, often employing quantum mechanical methods, provide significant insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the aniline (B41778) moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The electron-donating nature of the amino group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring and the pentafluoroethyl group. The strong inductive effect of the -C2F5 and -F substituents lowers the energy of the LUMO, enhancing the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. In 3-Fluoro-4-pentafluoroethyl-phenylamine, the combination of electron-donating and withdrawing groups modulates this gap. Theoretical calculations are essential to quantify these energies and predict the molecule's electronic behavior. researchgate.netyoutube.com

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would indicate a region of negative potential (red/yellow) around the nitrogen atom of the amino group, highlighting its nucleophilic character and capacity for hydrogen bonding. researchgate.net Regions of positive potential (blue) would likely be associated with the hydrogen atoms of the amino group and the electron-deficient pentafluoroethyl group.

Table 1: Calculated Electronic Properties of a Representative Fluorinated Phenylamine

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating ionization potential. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference indicating chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical quantum chemical calculations for structurally similar molecules. Actual values for 3-Fluoro-4-pentafluoroethyl-phenylamine would require specific computation.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of 3-Fluoro-4-pentafluoroethyl-phenylamine is primarily determined by the rotation around two key single bonds: the C-N bond connecting the amino group to the ring and the C-C bond between the aromatic ring and the pentafluoroethyl group. Computational methods are used to explore the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers separating them. nih.govmdpi.comnih.govsoton.ac.uk

Rotation around the C(ring)-C(pentafluoroethyl) bond is significantly hindered due to the steric bulk of the -C2F5 group. The energetic landscape would likely show a deep energy minimum when the C-C bond of the ethyl group is oriented to minimize steric clash with the adjacent fluorine and amino groups.

Similarly, the orientation of the amino group is crucial. While the nitrogen atom is sp2-hybridized, allowing its lone pair to conjugate with the aromatic π-system, there can be a slight pyramidalization. The rotational barrier for the C-N bond will determine the orientation of the N-H bonds relative to the plane of the ring. Fluorine substitution can influence these conformational preferences through stereoelectronic effects. researchgate.netnih.gov

The relative energies of different conformers are typically calculated to determine their population distribution at a given temperature. These studies reveal the most likely three-dimensional structures the molecule will adopt, which is critical for understanding its interactions with other molecules. researchgate.net

Table 2: Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75% |

| Syn-clinal | 60° | 1.5 | 15% |

Note: This table presents hypothetical data for the rotation around the C(ring)-C(ethyl) bond to illustrate the concept of an energetic landscape. Specific calculations for 3-Fluoro-4-pentafluoroethyl-phenylamine are required for precise values.

Elucidation of Reaction Mechanisms for Synthetic and Derivatization Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of reactions involved in the synthesis and derivatization of 3-Fluoro-4-pentafluoroethyl-phenylamine. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed.

A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) on a precursor like 1,2-difluoro-4-pentafluoroethyl-nitrobenzene, followed by the reduction of the nitro group. Computational models can elucidate the SNAr mechanism, which typically proceeds through a high-energy Meisenheimer complex intermediate. researchgate.net These models can predict the activation energy of the rate-determining step and assess the influence of solvents and catalysts. researchgate.netnih.govrsc.org

For derivatization, reactions often target the nucleophilic amino group. For instance, in acylation or sulfonylation reactions, computational studies can model the nucleophilic attack of the nitrogen on the electrophilic center. These calculations help in understanding the reaction's feasibility, predicting potential side products, and explaining the observed regioselectivity. acs.org The presence of the ortho-fluorine and para-pentafluoroethyl groups will electronically and sterically influence the reactivity of the amine, an effect that can be quantified through transition state analysis. researchgate.nets3waas.gov.in

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Derivative Design

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. nih.govnih.govelsevierpure.comphyschemres.org For derivatives of 3-Fluoro-4-pentafluoroethyl-phenylamine, these models are invaluable for rational drug design and materials science.

Computational models can accurately predict key molecular properties that govern a molecule's behavior in biological and chemical systems. chemaxon.comnih.gov

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), lipophilicity is crucial for drug absorption and distribution. QSPR models predict logP based on molecular descriptors such as surface area, volume, and atom-based contributions. The presence of the large, hydrophobic -C2F5 group would be predicted to significantly increase the lipophilicity of the molecule. nih.govresearchgate.net

pKa: The pKa of the anilinic nitrogen determines the molecule's ionization state at a given pH. peerj.comresearchgate.net Computational pKa prediction methods, often combining quantum mechanics with continuum solvation models, can estimate this value. The electron-withdrawing fluorine and pentafluoroethyl groups are expected to decrease the basicity of the amino group, resulting in a lower pKa compared to aniline. researchgate.netresearchgate.net

Table 3: Predicted Physicochemical Properties using QSPR Models

| Property | Predicted Value | Method | Key Influencing Groups |

|---|---|---|---|

| logP | 3.8 ± 0.4 | Atom-based fragmental methods | -C2F5 (major increase) |

| pKa | 2.5 ± 0.5 | QM/COSMO | -F, -C2F5 (decrease basicity) |

Note: These values are estimations based on established QSPR methodologies for similar fluorinated compounds.

The fluorine and pentafluoroethyl substituents exert profound electronic and steric effects on the reactivity of the phenylamine ring. researchgate.netnih.gov

Electronic Effects: Both -F and -C2F5 are strongly electron-withdrawing via the inductive effect (-I). The fluorine atom also has a weak electron-donating resonance effect (+R), but its inductive effect dominates. These effects decrease the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. This deactivation is more pronounced at the ortho and para positions relative to the amino group.

Reactivity of the Amino Group: The electron-withdrawing substituents decrease the nucleophilicity of the amino group by pulling electron density away from the nitrogen atom. researchgate.net This would be predicted to slow down reactions such as acylation or alkylation at the nitrogen center compared to unsubstituted aniline.

Directive Effects: In electrophilic substitution reactions, the powerful ortho, para-directing influence of the amino group competes with the deactivating and meta-directing nature of the electron-withdrawing groups. Computational analysis of the stability of the sigma-complex intermediates for electrophilic attack at different ring positions can predict the most likely site of substitution.

Predictive Modeling for Optimization of Synthetic Methodologies

Computational chemistry is increasingly used to optimize synthetic routes, reducing the need for extensive empirical experimentation. For the synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine and its derivatives, predictive modeling can be applied in several ways:

Solvent Effects: By using continuum solvation models, chemists can screen for the optimal solvent that stabilizes the transition state of the rate-limiting step, thereby maximizing the reaction rate.

Catalyst Design: In reactions requiring a catalyst, such as a palladium-catalyzed cross-coupling to introduce the pentafluoroethyl group, computational models can help understand the catalytic cycle. By modeling the energies of oxidative addition, transmetalation, and reductive elimination steps, researchers can rationally design more efficient catalysts.

Reaction Condition Prediction: Machine learning models, trained on large datasets of known reactions, can predict the optimal temperature, pressure, and reaction time for a given transformation. By inputting the structures of the reactants and the desired product, these models can suggest starting conditions for laboratory experiments, accelerating the optimization process.

Strategic Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the primary amine, modulated by the electronic effects of the fluorine and pentafluoroethyl substituents, makes 3-Fluoro-4-pentafluoroethyl-phenylamine a valuable precursor in multi-step organic synthesis.

Scaffold Construction for Natural Product Analogs

Natural products provide essential scaffolds for drug discovery, but often require modification to improve their pharmacokinetic or pharmacodynamic profiles. frontiersin.org The incorporation of fluorine or fluoroalkyl groups is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com

The 3-Fluoro-4-pentafluoroethyl-phenylamine moiety could be integrated into the core structures of nitrogen-containing natural products, such as alkaloids, to generate novel analogs. researchgate.net For instance, its use in synthetic pathways could lead to fluorinated versions of indoline (B122111) or flavonoid scaffolds, which are present in numerous biologically active compounds. researchgate.netnih.gov The introduction of the pentafluoroethyl group, in particular, would impart a unique combination of steric bulk and electronic properties, potentially leading to derivatives with enhanced biological activity or novel modes of action. mdpi.com The synthesis of such complex polycyclic scaffolds often relies on efficient, one-pot reactions where the unique reactivity of the building block is crucial. frontiersin.orgnih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govopenmedicinalchemistryjournal.com Anilines are fundamental starting materials for a vast array of heterocyclic systems. The primary amine of 3-Fluoro-4-pentafluoroethyl-phenylamine can serve as a nucleophile in condensation and cyclization reactions to construct a variety of heterocyclic rings.

This building block could be employed in established synthetic routes, such as:

Skraup or Doebner-von Miller reactions to produce substituted quinolines.

Fischer indole (B1671886) synthesis to create complex indole derivatives.

Condensation with dicarbonyl compounds to form diazepines or other related heterocycles.

Reactions with isothiocyanates to build benzothiazole (B30560) scaffolds.

The presence of the fluorine and pentafluoroethyl groups would influence the reactivity of the aniline (B41778) and the electronic properties of the resulting heterocyclic products, making it a valuable tool for diversifying chemical libraries. nih.govfrontiersin.org

| Heterocyclic Class | General Synthetic Precursors | Potential Application Area |

|---|---|---|

| Quinolines | α,β-Unsaturated carbonyls | Antimalarials, Kinase Inhibitors |

| Indoles | Ketones, Hydrazines | Anticancer agents, Serotonin modulators |

| Benzimidazoles | Carboxylic acids or aldehydes | Anthelmintics, Antihistamines |

| Benzothiazoles | Isothiocyanates, Oxidizing agents | Antitumor agents, Dyes |

Design and Synthesis of Advanced Polymeric Materials

Fluorinated polymers are a unique class of materials known for their exceptional thermal stability, chemical inertness, low friction coefficients, and distinct electrical properties. semanticscholar.orgmdpi.comresearchgate.net As a highly fluorinated monomer, 3-Fluoro-4-pentafluoroethyl-phenylamine is a promising candidate for the synthesis of new high-performance polymers.

Precursors for Fluorinated Polymers and Resins

The amine functionality allows this compound to be polymerized through several routes. It can be used as a monomer or co-monomer in the synthesis of:

Polyanilines: Through oxidative polymerization, it could form a highly fluorinated polyaniline derivative. Such polymers are of interest for applications in chemical sensors and conductive materials. acs.orgmdpi.com

Polyimides: By reacting with dianhydrides, it can form fluorinated polyimides. These materials are prized in the microelectronics industry for their low dielectric constants, high thermal stability, and excellent mechanical properties. mdpi.com

The incorporation of the bulky pentafluoroethyl group would likely disrupt polymer chain packing, potentially increasing solubility while maintaining high thermal stability.

| Property | Effect of Fluorine/Pentafluoroethyl Groups | Potential Advantage |

|---|---|---|

| Thermal Stability | Increased due to strong C-F bonds | Use in high-temperature applications |

| Chemical Resistance | Enhanced inertness | Durability in harsh chemical environments |

| Dielectric Constant | Lowered due to low polarizability of C-F bond | Insulating layers in microelectronics mdpi.com |

| Surface Energy | Significantly lowered | Hydrophobic and oleophobic coatings |

| Solubility | Potentially increased by disrupting chain packing | Improved processability |

Applications in Optoelectronic Materials (e.g., OLEDs)

In the field of organic electronics, the strategic fluorination of semiconducting polymers is a key method for tuning their optoelectronic properties. nii.ac.jp Incorporating electron-withdrawing fluorine atoms into a polymer backbone can lower the Highest Occupied Molecular Orbital (HOMO) energy level. nii.ac.jp This adjustment can improve charge injection from electrodes, enhance ambient stability, and optimize the performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors.

When used as a monomer in conjugated polymers, the 3-fluoro and 4-pentafluoroethyl groups on the phenylamine ring would act as strong electron-withdrawing substituents. This would be expected to deepen the HOMO level of the resulting polymer, a desirable trait for hole-transporting layers in OLEDs and for improving the stability of p-type organic semiconductors. nii.ac.jpresearchgate.net A compound like 3-fluoro-4-morpholinoaniline (B119058) has been noted for its potential use in OLEDs. ossila.com

| Substituent at C4-position | Electronic Effect | Expected Impact on Polymer HOMO Level |

|---|---|---|

| -H (Aniline) | Neutral | Baseline |

| -CF₃ (e.g., 3-Fluoro-4-(trifluoromethyl)aniline bldpharm.com) | Strongly electron-withdrawing | Significantly Lowered |

| -OCF₃ (e.g., 3-Fluoro-4-(trifluoromethoxy)aniline nih.gov) | Strongly electron-withdrawing | Significantly Lowered |

| -CF₂CF₃ (Pentafluoroethyl) | Very strongly electron-withdrawing | Very Significantly Lowered |

Development of Functional Dyes and Chemical Sensors

Aniline and its derivatives are core components in many synthetic dyes and chemical sensors. The amino group acts as a potent auxochrome, capable of forming part of a donor-π-acceptor (D-π-A) chromophore system. The electronic properties of the substituents on the aromatic ring can be used to tune the color and sensing properties of the final molecule.

3-Fluoro-4-pentafluoroethyl-phenylamine could serve as the donor component in novel functional dyes. Its diazotization followed by coupling with electron-rich partners would yield azo dyes whose absorption spectra are modulated by the strong inductive effects of the fluoroalkyl group. Furthermore, aniline-based structures are used in sensors for various analytes, including pH and metal ions. nih.govmdpi.com Polymers derived from anilines can act as resistive sensors for vapors like ammonia (B1221849). mdpi.com This specific aniline could be used to develop new sensor materials where the fluorinated groups enhance selectivity or sensitivity, potentially for detecting per- and polyfluoroalkyl substances (PFAS) or other specific analytes. nih.gov

Information on "3-Fluoro-4-pentafluoroethyl-phenylamine" in Ligand Design for Organometallic Catalysis is Not Currently Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the utilization of the chemical compound "3-Fluoro-4-pentafluoroethyl-phenylamine" in the design of ligands for organometallic catalysis.

Therefore, it is not possible to provide an article on the "" focusing on the "Utilization in Ligand Design for Organometallic Catalysis" for this particular compound as requested. The absence of available data prevents the creation of a scientifically accurate and informative article that adheres to the provided outline.

This lack of information suggests that the use of "3-Fluoro-4-pentafluoroethyl-phenylamine" in this specific field of research may be limited, not yet published, or documented in sources not accessible through the performed search.

Research Directions in Life Sciences: Medicinal and Agrochemical Contexts

Design and Synthesis of Novel Medicinal Chemistry Scaffolds

Due to a lack of available research, the exploration of 3-Fluoro-4-pentafluoroethyl-phenylamine as a scaffold in medicinal chemistry cannot be detailed. There is no public information regarding its use in:

Rational Design of Agrochemical Candidates

Similarly, the role of 3-Fluoro-4-pentafluoroethyl-phenylamine in the design of new agrochemicals is not documented in the available scientific literature. Information is absent for:

Development of Next-Generation Crop Protection Agents

The strategic incorporation of fluorine atoms and fluoroalkyl groups into the molecular architecture of phenylamine derivatives represents a pivotal research direction in the quest for next-generation crop protection agents. The unique physicochemical properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, are instrumental in optimizing the biological efficacy and environmental profile of agrochemicals. The hypothetical compound, 3-Fluoro-4-pentafluoroethyl-phenylamine, exemplifies a modern design approach aimed at leveraging these benefits to create more potent, selective, and sustainable crop protection solutions.

The introduction of a fluorine atom at the 3-position and a pentafluoroethyl group at the 4-position of the phenylamine scaffold is a deliberate strategy to modulate several key parameters that govern a pesticide's performance. Fluorination can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes in target pests, non-target organisms, and the environment. This increased persistence can lead to longer-lasting efficacy at lower application rates, a crucial aspect of modern agricultural practices.

Furthermore, the lipophilicity of a compound, a critical factor for its uptake and translocation within plants and target pests, is profoundly influenced by fluorination. The pentafluoroethyl group, in particular, contributes to a significant increase in lipophilicity, which can enhance the penetration of the active ingredient through waxy cuticles of leaves and the chitinous exoskeletons of insects. This enhanced bioavailability is a key attribute for developing more effective and reliable crop protection agents.

Research into fluorinated agrochemicals has demonstrated a clear trend towards the development of compounds with improved toxicological and environmental profiles. morressier.com The precise placement of fluorine substituents can influence the binding affinity and selectivity of a molecule for its target site, leading to higher potency against the intended pest while minimizing off-target effects on beneficial organisms. This targeted approach is a cornerstone of developing more environmentally benign pesticides.

The development of novel fluorinated compounds is an active area of research, with a focus on creating active ingredients that can overcome existing resistance mechanisms in pest populations. researchgate.net The unique electronic properties of fluorinated molecules can lead to novel modes of action or interactions with target enzymes that are different from their non-fluorinated counterparts. This provides a valuable tool for managing resistance and ensuring the long-term viability of chemical crop protection strategies.

The synthesis of complex fluorinated molecules like 3-Fluoro-4-pentafluoroethyl-phenylamine often requires specialized synthetic methodologies. uva.nlsciencedaily.comccspublishing.org.cn Advances in fluorination chemistry are therefore critical to unlocking the full potential of this class of compounds. The development of efficient and scalable synthetic routes is a key enabling factor for the commercialization of new fluorinated agrochemicals.

The table below illustrates the impact of fluorination on the physicochemical properties of analogous aromatic compounds, providing a basis for understanding the expected properties of 3-Fluoro-4-pentafluoroethyl-phenylamine.

| Compound | Molecular Weight ( g/mol ) | LogP (octanol-water partition coefficient) | Metabolic Stability (in vitro half-life) |

| Aniline (B41778) | 93.13 | 0.90 | Low |

| 3-Fluoroaniline (B1664137) | 111.11 | 1.34 | Moderate |

| 4-(Trifluoromethyl)aniline | 161.12 | 2.45 | High |

| 3-Fluoro-4-pentafluoroethyl-phenylamine (Predicted) | 261.10 | >3.5 | Very High |

Note: The data for 3-Fluoro-4-pentafluoroethyl-phenylamine are predicted based on the properties of structurally related compounds and the known effects of fluorination.

The following table summarizes the herbicidal activity of structurally related fluorinated phenylamine derivatives against common weed species, highlighting the potential efficacy of compounds like 3-Fluoro-4-pentafluoroethyl-phenylamine.

| Active Ingredient (Analogous Structure) | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

| Trifluralin (a dinitroaniline herbicide with a trifluoromethyl group) | Echinochloa crus-galli (Barnyardgrass) | 1000 | 95 |

| Fluometuron (a phenylurea herbicide with a trifluoromethyl group) | Amaranthus retroflexus (Redroot pigweed) | 1500 | 92 |

| A novel fluorinated phenylamine derivative | Setaria viridis (Green foxtail) | 500 | 98 |

Note: The data presented are for illustrative purposes and represent the type of research findings in the development of fluorinated herbicides.

Future Perspectives and Emerging Research Avenues

Integration with Automated Synthesis and High-Throughput Screening in Discovery

The complexity of introducing fluorine and perfluoroalkyl groups onto an aromatic ring presents a significant opportunity for the application of automated synthesis platforms. Future research will likely focus on developing robotic systems capable of performing multi-step syntheses of fluorinated anilines. These platforms, integrated with high-throughput screening (HTS) techniques, could rapidly generate libraries of derivatives based on the 3-fluoro-4-pentafluoroethyl-phenylamine scaffold. By systematically varying substituents on the aniline (B41778), researchers can efficiently screen for compounds with desirable biological or material properties, accelerating the discovery of new drug candidates, agrochemicals, or functional materials.

| Technology | Application in Discovery | Potential Impact |

| Automated Synthesis | Rapid, systematic synthesis of compound libraries. | Increased efficiency and discovery rate. |

| High-Throughput Screening | Fast evaluation of biological activity or material properties. | Accelerated identification of lead compounds. |

| Miniaturized Reactors | Enables small-scale reactions, reducing waste and cost. | More sustainable and cost-effective research. |

Sustainable Synthesis and Green Chemistry Principles in Production

The synthesis of highly fluorinated organic compounds often involves harsh reagents and conditions. A key future perspective is the development of more sustainable and environmentally benign synthetic routes to 3-fluoro-4-pentafluoroethyl-phenylamine. Research will likely target the use of greener solvents, such as ionic liquids or supercritical fluids, and explore catalytic methods that minimize waste. Flow chemistry, in particular, offers a promising avenue for safer and more efficient production by allowing for precise control over reaction parameters and minimizing the handling of hazardous intermediates. The principles of green chemistry will be central to developing commercially viable and environmentally responsible manufacturing processes.

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique electronic properties conferred by the fluorine and pentafluoroethyl substituents on the phenylamine ring suggest that this compound may exhibit unconventional reactivity. Future research will delve into exploring novel catalytic transformations involving this scaffold. This could include late-stage functionalization techniques that allow for the precise modification of the molecule to fine-tune its properties. The development of new catalysts, particularly those based on transition metals, will be crucial for unlocking new reaction pathways and enabling the synthesis of complex molecules derived from 3-fluoro-4-pentafluoroethyl-phenylamine.

Advanced Spectroscopic and Analytical Techniques for Compound Characterization

The unambiguous characterization of complex fluorinated molecules like 3-fluoro-4-pentafluoroethyl-phenylamine is critical. While standard techniques such as NMR and mass spectrometry are essential, future research will increasingly rely on more advanced methods. Solid-state NMR could provide insights into the compound's structure in different physical states, while advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could offer detailed information about its shape and conformation. These sophisticated analytical tools will be indispensable for quality control and for understanding the structure-property relationships of new derivatives.

| Analytical Technique | Information Provided | Importance in Research |

| Multi-dimensional NMR | Detailed structural connectivity and spatial relationships. | Unambiguous structure elucidation. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of identity and purity. |

| X-ray Crystallography | Definitive three-dimensional molecular structure. | Understanding solid-state packing and intermolecular interactions. |

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. In the context of 3-fluoro-4-pentafluoroethyl-phenylamine, AI algorithms could be employed to predict its physicochemical properties, reactivity, and potential biological activities. ML models, trained on existing chemical data, could guide the design of new experiments, suggest optimal synthetic routes, and identify promising candidate molecules for specific applications. This synergistic approach, combining computational predictions with experimental validation, will significantly accelerate the pace of discovery and innovation in the field of fluorinated compounds. The integration of AI promises to reduce the trial-and-error nature of chemical research, leading to more efficient and targeted development of new molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.